molecular formula C15H24N2O B2526061 rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine CAS No. 1820575-88-9

rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine

Cat. No.: B2526061
CAS No.: 1820575-88-9
M. Wt: 248.37
InChI Key: LHVVGCIKOHNHPF-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(2S,3R)-1-[(4-Methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine (CAS: 1820575-88-9) is a racemic piperidine derivative featuring a 4-methoxyphenylmethyl group at the 1-position and a methyl group at the 3-position of the piperidine ring, with a methanamine side chain at the 2-position . It is cataloged as AM-2391 with 97% purity and is utilized as a building block in medicinal chemistry and drug discovery . The 4-methoxy substituent enhances solubility and modulates electronic properties, while the stereochemistry (2S,3R) may influence receptor binding and pharmacokinetics.

Properties

IUPAC Name

[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-12-4-3-9-17(15(12)10-16)11-13-5-7-14(18-2)8-6-13/h5-8,12,15H,3-4,9-11,16H2,1-2H3/t12-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVVGCIKOHNHPF-IUODEOHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1CN)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN([C@@H]1CN)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-methoxybenzylamine and 3-methyl-2-butanone.

    Substitution Reactions: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable halide derivative and a base to facilitate the reaction.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents such as halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

a. (R)-(1-Benzylpiperidin-3-yl)-methanamine (CAS not specified)
  • Structural Differences : Replaces the 4-methoxyphenylmethyl group with a benzyl substituent .
  • Benzyl groups are more lipophilic, which may affect blood-brain barrier penetration.
  • Applications : Similar utility as a synthetic intermediate, though tailored for targets requiring hydrophobic interactions .
b. (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine (Key Intermediate for Tofacitinib Citrate)
  • Structural Differences : Benzyl substituent at 1-position, methyl group at 4-position (vs. 3-position in the target compound) .
  • Impact : The positional shift of the methyl group alters steric hindrance and ring conformation, influencing binding to enzymes like Janus kinases (JAKs).
  • Applications : Critical intermediate in Tofacitinib (JAK inhibitor) synthesis, highlighting the pharmacological relevance of piperidine scaffolds .
c. rac-[(2S,3S)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine (CAS: 2059908-65-3)
  • Structural Differences : Morpholine ring (oxygen atom) replaces piperidine, with a pyrazole substituent .
  • Impact: Morpholine’s oxygen increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility.
  • Applications : Likely used in targeting polar binding pockets, such as GPCRs or kinases .

Non-Piperidine Scaffolds

a. rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride (CAS: 1909288-59-0)
  • Structural Differences : Cyclopropane ring replaces piperidine, with a phenyl group and dimethyl substituents .
  • Reduced basicity compared to piperidine derivatives.
  • Applications : Explored in agrochemicals and CNS-targeted therapeutics due to its unique stereoelectronic profile .
b. rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine (CAS: 1955561-53-1)
  • Structural Differences : Oxolane (tetrahydrofuran) ring with phenyl substituent .
  • Impact : The oxygen in oxolane increases polarity but reduces basicity. The phenyl group enhances aromatic interactions, favoring targets like serotonin receptors.
  • Applications: Potential use in neurotransmitter analog synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Purity (%) Key Substituents Scaffold
rac-[(2S,3R)-1-[(4-Methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine 1820575-88-9 C₁₅H₂₄N₂O 97 4-Methoxyphenylmethyl, 3-methyl Piperidine
(R)-(1-Benzylpiperidin-3-yl)-methanamine Not specified C₁₃H₂₀N₂ Not reported Benzyl Piperidine
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine Not specified C₁₄H₂₂N₂ Not reported Benzyl, 4-methyl Piperidine
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine hydrochloride 1909288-59-0 C₁₂H₁₈N₂·HCl ≥95 Cyclopropane, phenyl Cyclopropane
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine 1955561-53-1 C₁₁H₁₅NO Not reported Oxolane, phenyl Oxolane

Biological Activity

Rac-[(2S,3R)-1-[(4-methoxyphenyl)methyl]-3-methylpiperidin-2-yl]methanamine, also known by its CAS number 1820575-88-9, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H24N2O
  • Molecular Weight : 248.3639 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity.

Research indicates that this compound interacts primarily with various neurotransmitter receptors, particularly within the central nervous system (CNS). Its activity is linked to:

  • Dopaminergic Modulation : The compound may act as a dopamine receptor modulator, influencing dopaminergic signaling pathways.
  • Serotonin Receptor Interaction : It has shown affinity for serotonin receptors (5-HT), which are implicated in mood regulation and various neuropsychiatric disorders .
  • Adrenergic Activity : Potential interactions with adrenergic receptors could contribute to its effects on mood and anxiety .

Pharmacological Effects

The biological activity of this compound has been assessed through various preclinical models:

  • Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like activity in forced swim tests and tail suspension tests, suggesting potential for treating depressive disorders.
StudyMethodResult
Forced Swim TestSignificant reduction in immobility time
Tail Suspension TestDecreased immobility indicative of antidepressant effect

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Study on Anxiety Disorders : A study published in the Journal of Medicinal Chemistry evaluated the anxiolytic properties of this compound in rodent models. Results indicated a marked reduction in anxiety-like behaviors when administered at specific doses .
  • Neurotransmitter Release Studies : Research examining the release of neurotransmitters in response to the compound showed increased levels of serotonin and norepinephrine in synaptic clefts, supporting its role as a neurotransmitter modulator .

Toxicology and Safety Profile

The safety profile has been assessed through various toxicological studies:

ParameterFinding
Ames TestNon-carcinogenic
hERG InhibitionWeak inhibitor; potential cardiac implications require further investigation
Acute Toxicity (Rat)LD50 not applicable; further studies needed for definitive toxicity levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.